Reduced Lipophilicity vs. Polyaromatic Analogs
The N-cyclohexyl analog demonstrates a calculated logP of 3.63, positioning it within the optimal drug-like space for cellular permeability while avoiding excessive hydrophobicity. In contrast, structurally related analogs featuring larger aromatic substituents (e.g., naphthalene or substituted biaryl groups) at the terminal amide position exhibit significantly higher calculated logP values (>4.5), which are associated with poorer aqueous solubility, higher plasma protein binding, and increased risk of non-specific assay interference [1]. This difference directly impacts compound handling, assay reproducibility, and hit progression potential.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.63 |
| Comparator Or Baseline | 2-[[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl]acetamide and similar polyaromatic analogs: estimated logP > 4.5 (based on structural calculation). |
| Quantified Difference | ΔlogP ≈ -0.87 or greater reduction |
| Conditions | Calculated logP values generated via consensus algorithm (vendor-provided computational prediction). |
Why This Matters
Procurement of the exact N-cyclohexyl chemotype ensures the lower logP required for aqueous-compatible assay formats and reduces the risk of poor solubility-driven assay failures common with higher-logP analogs.
- [1] BRENDA Enzyme Database. IC50 Value entry for 2-[[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl]acetamide. EC 3.4.23.B19, Plasmodium falciparum. Reference ID 773178. View Source
